2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate
Description
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique properties and applications in various fields. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis reactions. The compound’s structure includes a trifluoromethyl group attached to an acrylic acid ester, which imparts distinct chemical characteristics.
Properties
Molecular Formula |
C6H4F6O2 |
|---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C6H4F6O2/c1-3(6(10,11)12)4(13)14-2-5(7,8)9/h1-2H2 |
InChI Key |
IRQYOZQRDXJKSW-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)OCC(F)(F)F)C(F)(F)F |
Canonical SMILES |
C=C(C(=O)OCC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate typically involves the reaction of 2-(Trifluoromethyl)acrylic acid with 2,2,2-trifluoroethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction is conducted in a reactor where 2-(Trifluoromethyl)acrylic acid and 2,2,2-trifluoroethanol are mixed with a suitable catalyst. The mixture is heated to facilitate the esterification reaction, and the product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Produces trifluoromethyl carboxylic acids.
Reduction: Yields trifluoromethyl alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate has numerous applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)acrylic acid: Shares the trifluoromethyl group but lacks the ester functionality.
2,2,2-Trifluoroethyl methacrylate: Contains a similar ester group but with a methacrylate backbone.
Methyl 2-(trifluoromethyl)acrylate: Similar structure but with a methyl ester group instead of 2,2,2-trifluoroethyl.
Uniqueness
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate is unique due to its combination of the trifluoromethyl group and the 2,2,2-trifluoroethyl ester. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
